molecular formula C6H6BrIN2 B14858372 (4-Bromo-6-iodopyridin-2-YL)methylamine

(4-Bromo-6-iodopyridin-2-YL)methylamine

Cat. No.: B14858372
M. Wt: 312.93 g/mol
InChI Key: XEGPHYMPDSNSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-iodopyridin-2-YL)methylamine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and iodination of 2-methylpyridine, followed by amination to introduce the methylamine group. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems helps in maintaining consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-iodopyridin-2-YL)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and complex heterocyclic compounds that are valuable in medicinal chemistry .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-6-iodopyridin-2-YL)methylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is used to develop new pharmaceuticals. Its derivatives have shown potential in the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of (4-Bromo-6-iodopyridin-2-YL)methylamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The presence of bromine and iodine atoms enhances its binding affinity and specificity, allowing it to exert its effects at lower concentrations .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-chloropyridin-6-yl)methylamine
  • (4-Iodo-2-methylpyridin-6-yl)methylamine
  • (4-Bromo-6-fluoropyridin-2-yl)methylamine

Uniqueness

(4-Bromo-6-iodopyridin-2-YL)methylamine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and binding properties. This dual halogenation allows for more diverse chemical transformations and applications compared to similar compounds .

Properties

Molecular Formula

C6H6BrIN2

Molecular Weight

312.93 g/mol

IUPAC Name

(4-bromo-6-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrIN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2

InChI Key

XEGPHYMPDSNSNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)I)Br

Origin of Product

United States

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